molecular formula C22H18ClN3O3S B2508314 (Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one CAS No. 292053-09-9

(Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one

Cat. No.: B2508314
CAS No.: 292053-09-9
M. Wt: 439.91
InChI Key: PXJIUJKEPVTHJV-ZMOGYAJESA-N
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Description

(Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in anticancer research. A study involving the synthesis of thiazolidinone derivatives, including compounds with similar structures, has shown moderate to strong antiproliferative activity in human leukemia cell lines. The presence of the electron-donating groups on the thiazolidinone moiety has been highlighted for its significant role in anticancer properties, with specific derivatives demonstrating potent anticancer activity (Chandrappa et al., 2009). Moreover, novel thioxothiazolidin-4-one derivatives synthesized for anticancer therapy have shown the capability to inhibit tumor growth and tumor-induced angiogenesis in mouse models, indicating their potential as anticancer agents (Chandrappa et al., 2010).

Antimicrobial Activity

Another significant application of these compounds is in antimicrobial research. The synthesis of 4-thiazolidinone derivatives has been carried out, with some compounds evaluated for their in vitro antimicrobial and anticancer potentials. Among these, certain derivatives were identified as having potent antimicrobial activity, with QSAR studies underscoring the relevance of topological and electronic parameters in describing this activity (Deep et al., 2016).

Antioxidant and Anti-inflammatory Properties

Compounds with the thiazolidinone backbone have also been investigated for their antioxidant and anti-inflammatory properties. Research into thiazolopyrimidine derivatives, which share structural similarities with the compound , has documented their antinociceptive and anti-inflammatory activities. These studies suggest that modifications to the molecular structure could enhance these properties, pointing to the versatility and potential therapeutic applications of these compounds (Selvam et al., 2012).

Photodynamic Therapy for Cancer

Furthermore, derivatives of thiazolidinone compounds have been evaluated for their potential in photodynamic therapy, a treatment modality for cancer. A study on the synthesis and characterization of zinc phthalocyanine derivatives substituted with thiazolidinone-based groups has highlighted their excellent properties as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties, making them suitable for Type II photodynamic therapy applications (Pişkin et al., 2020).

Corrosion Inhibition

Another notable application is in the field of corrosion inhibition. Thiazole derivatives have been synthesized and studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. The inhibition efficiency of these compounds was assessed through various analytical techniques, demonstrating their potential as effective corrosion inhibitors (El aoufir et al., 2020).

Properties

IUPAC Name

(2Z)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-28-17-8-2-14(3-9-17)12-20-21(27)25-22(30-20)26-24-13-18-10-11-19(29-18)15-4-6-16(23)7-5-15/h2-11,13,20H,12H2,1H3,(H,25,26,27)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJIUJKEPVTHJV-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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